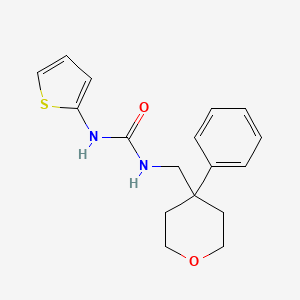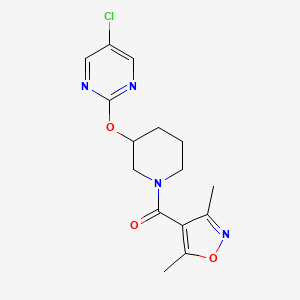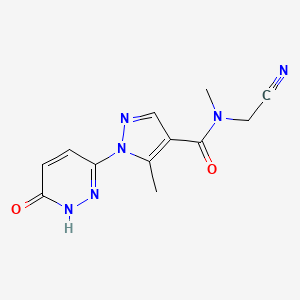
4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Redox-Denitration Reactions : The compound 4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one, which is structurally related, undergoes redox-denitration reactions. This reaction involves the transformation into 4,4-dimethyl-1-phenylpyrazolidin-3,5-dione, where the methylene group is oxidized, and the nitro group disappears. This process demonstrates the compound's potential in novel chemical reactions and transformations (Rees & Tsoi, 2000).
Chemical Transformations : 4-Methylene-3-phenyloxazolidin-2-one, another related compound, reacts with peroxy acids to undergo various transformations, providing insights into its chemical behavior and potential applications in chemical synthesis (Nuti & Saettone, 1970).
Supramolecular Structures : A study on (E)‐4‐(4‐Ethoxy‐3‐methoxybenzylideneamino)‐1,5‐dimethyl‐2‐phenylpyrazolidin‐3‐one, a compound structurally similar to the one , revealed its ability to form a supramolecular structure with a zigzag pattern. This indicates potential applications in the field of molecular self-assembly and nanotechnology (Yang et al., 2006).
Anticancer Activity : Synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to 4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one, has been explored for their anticancer activity. These compounds have shown inhibitory activity against human breast adenocarcinoma cell lines, indicating their potential use in cancer research and treatment (Abdellatif et al., 2014).
Corrosion Inhibition : A theoretical study of bipyrazolic-type organic compounds, which include structures similar to this compound, was conducted to understand their potential as corrosion inhibitors. This study highlights the potential application of these compounds in materials science and corrosion prevention (Wang et al., 2006).
Propriétés
IUPAC Name |
4,4-dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-9-7-8-12-16(14)17(22)21-18(23)19(2,3)13-20(21)15-10-5-4-6-11-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFLRXOKCJBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C(CN2C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)




![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)
![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)

